REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([O:9][CH3:10])=[CH:4][N:3]=1.[CH2:11]([Mg]Cl)[CH3:12].C[Mg]Cl.Cl>C1COCC1.C(CC(=O)C)(=O)C.[Fe+3].C(OCC)C>[Cl:1][C:2]1[N:7]=[C:6]([CH2:11][CH3:12])[C:5]([O:9][CH3:10])=[CH:4][N:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Cl
|
Name
|
iron(III) acetylacetone
|
Quantity
|
985 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)CC(C)=O.[Fe+3]
|
Name
|
|
Quantity
|
36.9 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
iron(III) acetylacetone
|
Quantity
|
985 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)CC(C)=O.[Fe+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solvent was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (n-heptane:ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)CC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |